molecular formula C60H109NO7 B14446230 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate CAS No. 74275-84-6

2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate

Cat. No.: B14446230
CAS No.: 74275-84-6
M. Wt: 956.5 g/mol
InChI Key: UYFUMQWAZYCYGR-GTPAAYLHSA-N
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Description

2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate is a complex organic compound characterized by its long-chain fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acid esters, followed by their coupling with aminoethyl groups under controlled conditions. Common reagents used in these reactions include catalysts like sulfuric acid or p-toluenesulfonic acid, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, continuous stirring, and the use of advanced purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert double bonds into single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated fatty acid esters.

Scientific Research Applications

2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying esterification and other organic reactions.

    Biology: The compound’s long-chain fatty acid esters are of interest in lipid metabolism studies.

    Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable materials.

Mechanism of Action

The mechanism by which 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate exerts its effects involves interactions with lipid membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(Z)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate
  • 2-[[2-[(E)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate

Uniqueness

The unique aspect of 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate lies in its specific configuration of Z and E isomers, which can influence its chemical reactivity and biological interactions. This distinct configuration sets it apart from other similar compounds, making it a valuable subject for research and industrial applications.

Properties

CAS No.

74275-84-6

Molecular Formula

C60H109NO7

Molecular Weight

956.5 g/mol

IUPAC Name

2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C60H109NO7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(63)66-54-52-61(53-55-67-59(64)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57(62)56-68-60(65)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-56H2,1-3H3/b28-25-,29-26+,30-27-

InChI Key

UYFUMQWAZYCYGR-GTPAAYLHSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCCCCCCCC)C(=O)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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